![molecular formula C23H26N4O3 B5535164 7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5535164.png)
7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyrazin-3(7H)-one derivatives typically involves multi-step reactions, starting from specific aldehyde or carbaldehyde derivatives, through cyclocondensation or Michael addition processes, leading to the formation of the core structure. For instance, novel compounds have been synthesized via a one-pot three-component cyclocondensation involving pyrazole-4-carbaldehyde derivatives, highlighting the versatility and complexity of synthesizing such compounds (Khalifa, Al-Omar, & Nossier, 2017).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, including their N- and O-alkylated derivatives, has been extensively studied using techniques like X-ray crystallography, showing a planar ring structure and a weakened carbonyl character. This suggests a zwitter-ionic resonance structure to increase aromaticity, providing insights into the electronic structure and stability of these compounds (Nakai, Yasui, Nakazato, Iwasaki, Maki, Niwa, Ohashi, & Hirano, 2003).
Chemical Reactions and Properties
Chemiluminescence studies of imidazo[1,2-a]pyrazin-3(7H)-ones reveal the electron-donating effect of substituents like the 4-methoxy group on phenyl, significantly affecting the efficiency of neutral singlet excited-state formation, which is crucial for understanding the chemical reactivity and potential applications of these compounds in biochemical assays (Teranishi, Hisamatsu, & Yamada, 1999).
Physical Properties Analysis
The physical properties of these compounds, such as solvatochromism, have been investigated, showing interactions with hydrogen-bond donor solvent molecules. This property indicates their potential utility in sensing applications, where changes in physical properties can signal the presence of specific molecules or environmental conditions (Nakai et al., 2003).
Chemical Properties Analysis
The chemical properties, including chemiluminescence and fluorescence of these compounds, are significantly influenced by their structural configuration and substituent effects. Studies have shown that the efficiency of chemiluminescence is affected by the conformation between the pyrazine and substituent rings, suggesting the importance of molecular design in optimizing their properties for specific applications (Teranishi, 2001).
Future Directions
The potential of various derivatives of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that there is a lot of potential for future research and development in this area.
properties
IUPAC Name |
2-(azepane-1-carbonyl)-6-(4-methoxyphenyl)-7-prop-2-enylimidazo[1,2-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-3-12-27-20(17-8-10-18(30-2)11-9-17)16-26-15-19(24-21(26)23(27)29)22(28)25-13-6-4-5-7-14-25/h3,8-11,15-16H,1,4-7,12-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVWZSMVUXIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(N=C3C(=O)N2CC=C)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.